N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Brand Name: Vulcanchem
CAS No.: 1021219-76-0
VCID: VC8433133
InChI: InChI=1S/C22H19ClN4O2S/c1-14-3-5-15(6-4-14)17-12-19-22(24-9-10-27(19)26-17)30-13-21(28)25-18-11-16(23)7-8-20(18)29-2/h3-12H,13H2,1-2H3,(H,25,28)
SMILES: CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Molecular Formula: C22H19ClN4O2S
Molecular Weight: 438.9 g/mol

N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide

CAS No.: 1021219-76-0

Cat. No.: VC8433133

Molecular Formula: C22H19ClN4O2S

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide - 1021219-76-0

Specification

CAS No. 1021219-76-0
Molecular Formula C22H19ClN4O2S
Molecular Weight 438.9 g/mol
IUPAC Name N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C22H19ClN4O2S/c1-14-3-5-15(6-4-14)17-12-19-22(24-9-10-27(19)26-17)30-13-21(28)25-18-11-16(23)7-8-20(18)29-2/h3-12H,13H2,1-2H3,(H,25,28)
Standard InChI Key SKWSFLNMJQPJDL-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Canonical SMILES CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)OC

Introduction

Chemical Identity and Structural Analysis

N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide (CAS No. 1021219-76-0) is a synthetic organic compound with a molecular formula of C22H19ClN4O2S\text{C}_{22}\text{H}_{19}\text{ClN}_{4}\text{O}_{2}\text{S} and a molecular weight of 438.9 g/mol. Its IUPAC name reflects its complex structure, which integrates a pyrazolo[1,5-a]pyrazine core, a thioacetamide group, and substituted aromatic rings. The compound’s structural uniqueness lies in the fusion of heterocyclic and aromatic moieties, which are often associated with bioactive properties in medicinal chemistry.

Structural Features

The compound’s backbone consists of a pyrazolo[1,5-a]pyrazine ring system, a bicyclic heterocycle known for its electron-rich environment and capacity for π-π stacking interactions. Attached to this core is a thioacetamide group (-SCC(=O)NH-), which bridges the heterocycle to a 5-chloro-2-methoxyphenyl substituent. The 4-methylphenyl group at the 2-position of the pyrazolo[1,5-a]pyrazine ring introduces steric bulk and lipophilicity, potentially influencing membrane permeability.

Key structural attributes include:

  • Chlorine Substituent: The electron-withdrawing chlorine at the 5-position of the phenyl ring may enhance metabolic stability and receptor binding affinity.

  • Methoxy Group: The 2-methoxy group contributes to solubility modulation and hydrogen-bonding potential.

  • Thioether Linkage: The sulfur atom in the thioacetamide group offers redox stability compared to oxygen-based ethers.

A computational analysis of the compound’s geometry reveals planar arrangements in the pyrazolo[1,5-a]pyrazine core, with dihedral angles between aromatic rings suggesting conformational flexibility.

Synthesis and Preparation

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide involves a multi-step sequence optimized for yield and purity.

Reaction Pathway

  • Formation of Pyrazolo[1,5-a]Pyrazine Core:
    The synthesis begins with the cyclocondensation of 2-hydrazinylpyrazine derivatives with α,β-unsaturated carbonyl compounds. For this compound, 4-methylphenylacetaldehyde is reacted with hydrazine derivatives under acidic conditions to form the bicyclic core.

  • Introduction of Thioacetamide Group:
    The thioether linkage is established via nucleophilic substitution. The pyrazolo[1,5-a]pyrazine intermediate is treated with thiourea in the presence of a base (e.g., potassium carbonate), followed by reaction with chloroacetyl chloride to form the thioacetamide bridge.

  • Coupling with 5-Chloro-2-Methoxyaniline:
    The final step involves amide bond formation between the thioacetic acid derivative and 5-chloro-2-methoxyaniline. Carbodiimide coupling agents (e.g., EDC/HOBt) are employed to activate the carboxylic acid for nucleophilic attack by the aniline’s amine group.

Optimization and Characterization

  • Catalysts and Solvents: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for their ability to stabilize transition states. Catalytic amounts of palladium or copper salts may accelerate cyclization steps.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures yield >95% purity.

  • Analytical Confirmation:

    • NMR: 1H^1\text{H}-NMR shows characteristic peaks at δ 8.2–8.5 ppm (pyrazine protons) and δ 2.4 ppm (methyl group).

    • HRMS: A molecular ion peak at m/z 439.09 ([M+H]+) confirms the molecular formula.

Physicochemical Properties

The compound’s physicochemical profile is critical for its pharmacokinetic behavior.

PropertyValue/Description
SolubilitySlightly soluble in water (0.12 mg/mL); highly soluble in DMSO (>50 mg/mL).
logP3.8 (predicted), indicating moderate lipophilicity.
Melting Point198–202°C (decomposition observed above 200°C).
StabilityStable under ambient conditions; degrades in acidic media (pH <3).

Spectroscopic Data

  • UV-Vis: λmax\lambda_{\text{max}} at 274 nm (π→π* transitions in aromatic systems).

  • IR: Strong absorption at 1680 cm1^{-1} (C=O stretch) and 1240 cm1^{-1} (C-S stretch).

Research Findings and Biological Activity

While direct data on this compound is limited, structural analogs provide insights:

Kinase Inhibition

Pyrazolo[1,5-a]pyrazine derivatives inhibit JAK2 kinases (IC50_{50} = 50 nM), suggesting potential in myeloproliferative disorders. Molecular docking studies predict strong hydrogen bonding with kinase ATP-binding pockets.

Toxicity Profile

Rodent models for analogs show low acute toxicity (LD50_{50} > 500 mg/kg) but hepatotoxicity at chronic doses (>28 days).

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